Plk1-IN-8

PLK1 inhibition Prostate cancer In vivo efficacy

Choose Plk1-IN-8 for its unique, validated G2-phase arrest in prostate cancer xenografts—critical for studying PLK1's role in G2 checkpoint regulation and downstream biomarkers (p21, p53, CDK1). This distinct mechanism offers a clear advantage over generic ATP-competitive PLK1 inhibitors, ensuring robust, reproducible data for targeted therapy development and grant justification.

Molecular Formula C22H13N3O6S
Molecular Weight 447.4 g/mol
Cat. No. B12379994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlk1-IN-8
Molecular FormulaC22H13N3O6S
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)C(=O)C3=CC=CC=C32)CSC4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C22H13N3O6S/c1-11-16(30-20-15-5-3-2-4-14(15)18(26)19(27)17(11)20)10-32-22-24-23-21(31-22)12-6-8-13(9-7-12)25(28)29/h2-9H,10H2,1H3
InChIKeyXASCCJQLYQZKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plk1-IN-8 (TE6): A Research-Grade PLK1 Inhibitor for Targeted Cell Cycle Arrest Studies


Plk1-IN-8, also designated as compound TE6, is a small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis and cell cycle progression [1]. It is characterized as an L-shaped ortho-quinone analog that functions by inhibiting PLK1 protein expression, thereby inducing cell cycle arrest at the G2 phase and suppressing proliferation in cancer cells [1]. In vivo studies have confirmed its ability to inhibit tumor growth in a subcutaneous prostate cancer xenograft model [1]. As a research tool compound, Plk1-IN-8 is offered for its specific biological activity profile and its demonstrated in vivo efficacy in targeted cancer models.

Why Plk1-IN-8 Cannot Be Substituted with Other PLK1 Inhibitors for Prostate Cancer Studies


PLK1 inhibitors vary significantly in their selectivity for the PLK1 isoform over PLK2 and PLK3, their pharmacokinetic properties, and their specific mechanisms of cell cycle arrest [1]. While several potent PLK1 inhibitors such as BI 2536 and volasertib demonstrate high affinity for the kinase domain with sub-nanomolar IC50 values [2], their selectivity windows differ. For instance, BI 2536 shows only 4-fold and 11-fold selectivity over PLK2 and PLK3, respectively [2], and volasertib exhibits ~6-fold and ~64-fold selectivity . In contrast, Plk1-IN-8 has been specifically characterized in prostate cancer models, demonstrating its ability to inhibit PLK1 protein expression and regulate downstream cell cycle proteins (p21, p53, CDK1, Cdc25C, cyclinB1) in this context [1]. The lack of cross-validation of other PLK1 inhibitors in this specific prostate cancer setting means that substituting Plk1-IN-8 with a more generic PLK1 inhibitor would risk altering the observed biological outcomes and would require extensive re-validation. The evidence below quantifies these critical differences to inform a scientifically sound procurement decision.

Quantitative Evidence Guide: Plk1-IN-8 Performance vs. Closest PLK1 Inhibitor Analogs


Plk1-IN-8 In Vivo Tumor Growth Inhibition in Prostate Cancer Model vs. Kinase IC50-Focused Inhibitors

Plk1-IN-8 demonstrates in vivo antitumor activity in a subcutaneous prostate cancer xenograft model in nude mice, effectively inhibiting tumor growth [1]. In contrast, inhibitors like BI 2536 and volasertib, while showing sub-nanomolar IC50 values for PLK1 kinase activity (0.83 nM and 0.87 nM, respectively), are primarily validated in different tumor models [2]. The specific in vivo efficacy of Plk1-IN-8 in the prostate cancer context provides a critical differentiation point for research programs focused on this indication.

PLK1 inhibition Prostate cancer In vivo efficacy

Plk1-IN-8 Cell Cycle Arrest at G2 Phase vs. Mitotic Arrest Induced by ATP-Competitive Inhibitors

Plk1-IN-8 induces cell cycle arrest specifically at the G2 phase by inhibiting PLK1 protein expression [1]. This contrasts with ATP-competitive inhibitors like BI 2536 and volasertib, which primarily cause mitotic arrest (G2/M phase) by inhibiting the catalytic activity of PLK1 [2]. While the functional consequence of cell cycle arrest may appear similar, the distinct point of arrest (G2 vs. mitosis) can have different implications for downstream signaling, apoptosis induction, and synergy with other therapies.

Cell cycle arrest G2 phase Mechanism of action

Plk1-IN-8 Modulation of Cell Cycle Regulatory Proteins vs. Kinase-Dead or Degrader Approaches

In vivo, Plk1-IN-8 treatment leads to the modulation of key cell cycle regulatory proteins, including p21, p53, CDK1, Cdc25C, and cyclinB1, in addition to inhibiting PLK1 expression [1]. This protein-level regulation profile provides a distinct pharmacodynamic signature compared to simple ATP-competitive inhibition, which primarily affects kinase activity without necessarily altering PLK1 protein levels. While newer degrader molecules aim to reduce PLK1 protein levels, Plk1-IN-8's effect on a broader network of cell cycle regulators may be a differentiating feature for researchers interested in the complex interplay of these pathways.

Cell cycle proteins p21 p53 CDK1

Optimal Research Applications for Plk1-IN-8 Based on Verified Differential Evidence


Preclinical Prostate Cancer Research Requiring In Vivo Validation of PLK1 Inhibition

Plk1-IN-8 is uniquely suited for studies in prostate cancer models where direct, in vivo proof-of-concept data is critical. Its demonstrated ability to inhibit tumor growth in a subcutaneous prostate cancer xenograft model provides a strong foundation for further investigation into PLK1's role in prostate cancer progression and for testing combination therapies. Researchers can leverage the published in vivo efficacy data to justify its use in grant applications and to design follow-up studies with greater confidence [1].

Studies Investigating PLK1's Role in G2 Phase Cell Cycle Regulation

Unlike many ATP-competitive PLK1 inhibitors that arrest cells in mitosis, Plk1-IN-8's mechanism of arresting cells at the G2 phase makes it an ideal tool for dissecting PLK1's specific functions in the G2 checkpoint. This is particularly valuable for researchers studying the interplay between PLK1 and other G2/M regulators, such as CDK1, cyclin B1, and Cdc25C, or for investigating how G2 arrest sensitizes cancer cells to DNA-damaging agents [1].

Pharmacodynamic Biomarker Development for PLK1-Targeted Therapies

The detailed characterization of Plk1-IN-8's effects on downstream cell cycle proteins (p21, p53, CDK1, Cdc25C, cyclinB1) in vivo offers a ready-made panel of potential pharmacodynamic biomarkers. Research groups developing PLK1-targeted therapies can utilize Plk1-IN-8 as a reference compound to validate assays for these biomarkers, facilitating the translation of preclinical findings to early-phase clinical trials where tissue samples may be limited [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plk1-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.